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Compound of Interest

Compound Name: 3-t-Butyl-5-hydroxybenzoic acid

Cat. No.: B1342982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-t-Butyl-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical

structure, characterized by the presence of a bulky t-butyl group, a hydroxyl group, and a

carboxylic acid function on a benzene ring, suggests potential applications in medicinal

chemistry and materials science. Accurate structural elucidation is the cornerstone of

understanding its chemical behavior and potential utility. This technical guide provides a

comprehensive overview of the analytical techniques and methodologies required for the

unambiguous structural confirmation of 3-t-Butyl-5-hydroxybenzoic acid. While experimental

spectra for this specific compound are not readily available in public databases, this guide will

utilize predicted data and established principles of spectroscopic analysis.

Molecular Structure and Properties
The fundamental properties of 3-t-Butyl-5-hydroxybenzoic acid are summarized below.
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Property Value

Molecular Formula C₁₁H₁₄O₃[1][2]

Molecular Weight 194.23 g/mol [1]

IUPAC Name 3-tert-butyl-5-hydroxybenzoic acid[1]

CAS Number 49843-49-4[1]

Spectroscopic Data for Structural Elucidation
The following tables present the predicted spectroscopic data for 3-t-Butyl-5-hydroxybenzoic
acid. These predictions are based on established computational algorithms and provide a

reliable framework for structural assignment in the absence of experimental data.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.3 s 9H -C(CH₃)₃

~7.0 t 1H Ar-H (position 5)

~7.4 t 1H Ar-H (position 2 or 6)

~7.6 t 1H Ar-H (position 2 or 6)

~9.8 s (broad) 1H -OH

~12.5 s (broad) 1H -COOH

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~31 -C(CH₃)₃

~35 -C(CH₃)₃

~115 Ar-C (position 2 or 6)

~118 Ar-C (position 4)

~121 Ar-C (position 2 or 6)

~133 Ar-C (position 1)

~158 Ar-C (position 5)

~172 -COOH

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

3200-3600 Broad O-H stretch (phenol)

2960-2870 Strong C-H stretch (t-butyl)

1680-1710 Strong C=O stretch (carboxylic acid)

1550-1620 Medium-Strong C=C stretch (aromatic ring)

1150-1300 Medium
C-O stretch (phenol and

carboxylic acid)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)
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m/z Relative Intensity (%) Assignment

194 40 [M]⁺ (Molecular Ion)

179 100 [M - CH₃]⁺

151 30 [M - C₃H₇]⁺

133 25 [M - COOH - H₂O]⁺

123 50 [M - C(CH₃)₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of 3-t-Butyl-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to

avoid signal overlap with the analyte.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 5 seconds.

Number of scans: 16-64, depending on sample concentration.

Spectral width: 0-16 ppm.

¹³C NMR Spectroscopy:
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Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Analysis:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron

ionization source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injection volume: 1 µL.

Injector temperature: 250 °C.

Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Parameters:

Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.

Mass range: 40-400 amu.

Ion source temperature: 230 °C.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of 3-t-Butyl-
5-hydroxybenzoic acid, integrating the data from the different spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 3-t-Butyl-5-hydroxybenzoic acid.

Conclusion
The structural elucidation of 3-t-Butyl-5-hydroxybenzoic acid is a systematic process that

relies on the synergistic interpretation of data from multiple spectroscopic techniques. While

experimental data is not currently widespread, the predicted spectra and established analytical

protocols outlined in this guide provide a robust framework for its unambiguous identification

and characterization. This foundational knowledge is essential for any further research or

application development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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